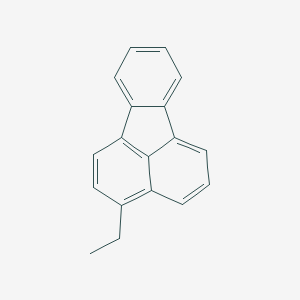

3-Ethylfluoranthene

Übersicht

Beschreibung

3-Ethylfluoranthene is a polycyclic aromatic hydrocarbon with potential interest in organic electronics, photovoltaics, and as a molecular probe in environmental studies. Its structural analogy to fluoranthene suggests unique electronic and optical properties, useful for various applications in materials science.

Synthesis Analysis

While specific synthesis routes for 3-Ethylfluoranthene are not directly found, methodologies for similar compounds offer insight. The synthesis of fluoranthene derivatives often involves cyclization reactions, such as the nitration of 3-methylfluoranthene, which undergoes substitution at multiple positions, yielding a range of nitrofluoranthenes (Andrew, Campbell, & Wilson, 1972). These methodologies could potentially be adapted for 3-Ethylfluoranthene by altering the alkyl substituent.

Molecular Structure Analysis

Structural analyses of polycyclic aromatic hydrocarbons like 3-Ethylfluoranthene typically involve X-ray diffraction and spectroscopic techniques. For instance, the crystal structure and planarity of conjugated systems have been extensively studied, suggesting that similar planarity and π-electron delocalization characteristics would be expected in 3-Ethylfluoranthene derivatives (Albertin et al., 2002).

Chemical Reactions and Properties

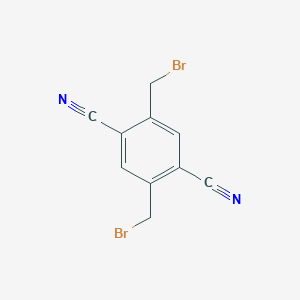

Chemical reactions involving fluoranthene derivatives can be complex due to the multiple reactive sites. For example, bromination of 3-methoxyfluoranthene yields specific dibromo derivatives, indicating that halogenation could be a viable route for functionalizing 3-Ethylfluoranthene (Campbell, Andrew, & Hasan, 1969). These reactions are crucial for introducing functional groups that modify the compound's physical and chemical properties.

Physical Properties Analysis

The physical properties of compounds similar to 3-Ethylfluoranthene, such as melting points, solubility, and phase behavior, are significantly influenced by their molecular structure. Polyfluorinated alkylaryl-ethanes and -ethenes, for example, show moderate melting points and mesomorphic properties, hinting at the potential liquid crystalline behavior of 3-Ethylfluoranthene under certain conditions (Matharu, Wilson, & Byron, 1997).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of 3-Ethylfluoranthene can be inferred from studies on similar molecules. The electrochemical behavior and polymerization potential of thiophene and fluorophenyl derivatives suggest that 3-Ethylfluoranthene could participate in various organic reactions, leading to materials with desirable electronic properties (Wei et al., 2006).

Wissenschaftliche Forschungsanwendungen

Polymer Photodetectors : Modified 3,4-ethylenedioxythiophene, a related compound, significantly enhances the dark current of polymer photodetectors. This improvement boosts detection sensitivity across a broad spectrum, from ultraviolet (UV) to near-infrared (NIR) (Zhang et al., 2015).

Electrode Catalysis : Poly-3-methylthiophene electrodes on noble metals can alter the product ratio towards ethylene during acetylene reduction. This has potential benefits for battery/fuel cell research and electroanalysis (Mark et al., 2000).

Acid Catalysis : Trifluoromethanesulphonic acid, another related compound, is an effective catalyst for the ethylation of benzene, showing about 38% yield based on the amount of benzene reacted (Booth et al., 1987).

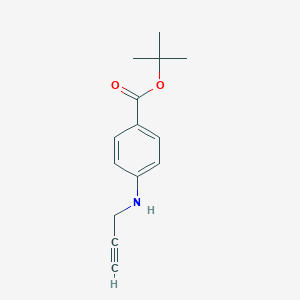

Fluorescent Sensors : CP3E, a heteroatom-containing luminogen, can be used as a fluorescent pH sensor and chemosensor for detecting acidic and basic organic vapors. Its emission can be reversibly switched between blue and dark states (Yang et al., 2013).

Organic Electronics : Research has developed highly conductive PEDOT films for applications in organic electronics, photovoltaics, and thermoelectrics (Gueye et al., 2016).

Environmental Monitoring : Voltammetric determination of 3-nitrofluoranthene and 3-aminofluoranthene in mixed methanol-water solutions is effective using boron doped diamond thin-film electrodes. This is significant for environmental monitoring (Cizek et al., 2007).

Eigenschaften

IUPAC Name |

3-ethylfluoranthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14/c1-2-12-10-11-17-15-7-4-3-6-14(15)16-9-5-8-13(12)18(16)17/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUOLJXLPIIRTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50942668 | |

| Record name | 3-Ethylfluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethylfluoranthene | |

CAS RN |

20496-16-6 | |

| Record name | 3-Ethylfluoranthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020496166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethylfluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

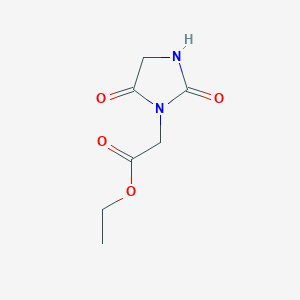

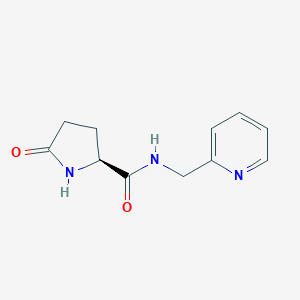

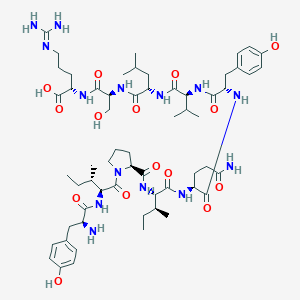

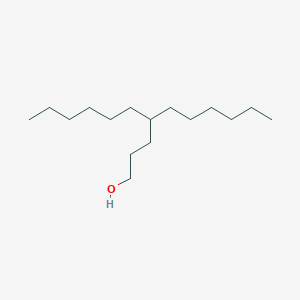

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7H-Pyrido[2,3-c]pyrrolo[1,2-e][1,2,5]triazepin-7-one](/img/structure/B47685.png)